N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide
Description
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3-methoxybenzenesulfonamide backbone substituted with a 4-ethoxyphenyl group at the sulfonamide nitrogen. The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups in this compound are electron-donating substituents that influence electronic distribution, solubility, and intermolecular interactions, which may modulate its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-13-9-7-12(8-10-13)16-21(17,18)15-6-4-5-14(11-15)19-2/h4-11,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRADIMPQOQZWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biochemical pathways and result in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The following table summarizes key structural analogs of N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide, highlighting variations in substituents, synthesis methods, and biological activities:
Substituent Effects on Pharmacological Activity
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy and methoxy groups in the parent compound enhance solubility and may stabilize hydrogen bonding, which is critical for target binding . The cyano (-CN) group in N-(4-cyanophenyl)-3-methoxybenzenesulfonamide is electron-withdrawing, which could alter binding affinity compared to the ethoxy analog .
Heterocyclic Modifications :
Biological Target Specificity :
- Compounds like E7010 and E7070 demonstrate that sulfonamide derivatives can target diverse pathways: E7010 inhibits tubulin polymerization, while E7070 causes cell cycle arrest via S-phase reduction . The ethoxyphenyl analog’s activity remains underexplored but could be inferred to depend on substituent-driven target engagement.
Biological Activity
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group linked to two aromatic rings. Its molecular formula is , indicating the presence of ethoxy and methoxy substituents, which are critical for its biological activity.
Research indicates that this compound may function as an enzyme inhibitor and a ligand in various biochemical assays. Its sulfonamide group is known to interact with active sites of enzymes, potentially leading to inhibition of specific biochemical pathways.
Antimicrobial Activity
One of the significant areas of investigation for this compound is its antimicrobial properties . Studies have shown that sulfonamides exhibit potent activity against various Gram-positive bacteria. For example, in vitro tests revealed that related compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 11 nM against Staphylococcus aureus and other strains . Although specific data for this compound is limited, its structural similarity to known active sulfonamides suggests potential efficacy.
Anticancer Activity
This compound has also been explored for anticancer activity . In studies involving various human cancer cell lines, compounds with similar structures demonstrated significant cytotoxic effects. For instance, some derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7) . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of sulfonamides. Modifications to the aromatic rings or the sulfonamide group can significantly influence their potency. For example, the presence of methoxy groups at specific positions on the phenyl rings has been associated with enhanced activity against cancer cells .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Enzyme Inhibition : Investigated as a potential inhibitor for specific enzymes involved in cancer progression.
- Cytotoxicity : Exhibited promising cytotoxic effects against various cancer cell lines with mechanisms involving apoptosis and disruption of microtubule dynamics.
- Antimicrobial Efficacy : Potentially effective against resistant bacterial strains, warranting further exploration into its therapeutic applications.
Case Study 1: Anticancer Activity
In a study evaluating a series of sulfonamide derivatives similar to this compound, researchers found that certain modifications led to increased potency against A549 lung cancer cells. The most active compound induced apoptosis via caspase activation and significantly inhibited tubulin polymerization .
Case Study 2: Antimicrobial Testing
Another study focused on testing various sulfonamides against Gram-positive bacteria. The results indicated that compounds with methoxy substitutions exhibited lower MIC values compared to their unsubstituted counterparts, suggesting that this compound may exhibit similar trends .
Q & A
Q. Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Used to confirm regiochemistry and monitor reaction progress (e.g., methoxy group integration at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (calculated for C₁₅H₁₇NO₄S: 307.09 g/mol) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Tracks reaction completion using silica gel plates and UV visualization .
What biological activities have been reported for this compound in preclinical studies?
Basic Research Question
Preclinical studies highlight its potential as a tubulin polymerization inhibitor and antiproliferative agent , with efficacy demonstrated in cancer cell lines (e.g., COMPARE analysis across 39 human cancer cell lines) . The sulfonamide moiety contributes to enzyme inhibition, particularly in pathways involving carbonic anhydrases or histone deacetylases (HDACs) .
Q. Table 1: Key Biological Findings
| Activity | Mechanism | Model System | Reference |
|---|---|---|---|
| Antitumor | G1/S phase arrest | Human cancer cell lines | |
| Enzyme Inhibition | HDAC or tubulin binding | In vitro assays |
How can researchers address challenges in optimizing the yield of this compound during multi-step synthesis?
Advanced Research Question
Key Challenges :
- Low yields due to steric hindrance from the 4-ethoxy group.
- Competing side reactions (e.g., over-sulfonylation).
Q. Methodological Solutions :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of intermediates .
- Catalyst Screening : Palladium-based catalysts improve coupling efficiency in aryl-sulfonamide formation .
- Purification Strategies : Employ flash chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 60–80°C | 15–20% |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 25% |
| Reaction Time | 12–18 hours | 10% |
What contradictions exist in the literature regarding the biological targets of sulfonamide derivatives, and how can structure-activity relationship (SAR) studies resolve these?
Advanced Research Question
Contradictions :
Q. Resolution via SAR :
- Functional Group Modification : Introducing electron-withdrawing groups (e.g., -NO₂) enhances HDAC affinity, whereas bulky substituents favor tubulin binding .
- Gene Expression Profiling : Microarray analysis distinguishes mechanism-specific transcriptional responses (e.g., S-phase arrest vs. mitotic disruption) .
What crystallographic methods are recommended for determining the structure of this compound, and how do software tools like SHELXL improve refinement accuracy?
Advanced Research Question
Crystallographic Workflow :
Q. Software Advantages :
Q. Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 8.21 Å, b = 12.05 Å, c = 15.78 Å | |
| Final R-factor | 0.039 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
